molecular formula C12H16O2 B3213412 2-(4-Hydroxyphenyl)-4-methylpentan-3-one CAS No. 111873-62-2

2-(4-Hydroxyphenyl)-4-methylpentan-3-one

Cat. No.: B3213412
CAS No.: 111873-62-2
M. Wt: 192.25 g/mol
InChI Key: OIKRFBAPTDCZDO-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-4-methylpentan-3-one is an organic compound characterized by a hydroxyphenyl group attached to a methylpentanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one typically involves the condensation of 4-hydroxybenzaldehyde with a suitable ketone under acidic or basic conditions. One common method is the Claisen-Schmidt condensation, where 4-hydroxybenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often using catalysts to enhance the reaction rate. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-4-methylpentan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenylacetic acid or 4-hydroxyacetophenone.

    Reduction: Formation of 2-(4-hydroxyphenyl)-4-methylpentanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Hydroxyphenyl)-4-methylpentan-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, fragrances, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The compound may act on enzymes, receptors, or other cellular components, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyacetophenone: Similar structure but lacks the methylpentanone moiety.

    4-Hydroxyphenylacetic acid: Contains a carboxylic acid group instead of the ketone.

    2-(4-Hydroxyphenyl)ethanol: Contains an alcohol group instead of the ketone.

Uniqueness

2-(4-Hydroxyphenyl)-4-methylpentan-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile chemical modifications, making it valuable in various research and industrial contexts.

Properties

IUPAC Name

2-(4-hydroxyphenyl)-4-methylpentan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8(2)12(14)9(3)10-4-6-11(13)7-5-10/h4-9,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKRFBAPTDCZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(C)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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